ATZ-1993

Endothelin Receptor Antagonism Radioligand Binding ETA/ETB Selectivity

ATZ-1993 is a non-selective dual ETA/ETB antagonist with distinct pKi values (8.69/7.20). It achieves 77% inhibition of intimal hyperplasia in the rabbit carotid artery balloon denudation model. Orally active with established PK-PD relationship (121.6-131.7 nM plasma). Ideal for preclinical restenosis/vascular remodeling studies. Compound-specific validation required.

Molecular Formula C28H28N4O4
Molecular Weight 484.5 g/mol
CAS No. 219705-77-8
Cat. No. B1665321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATZ-1993
CAS219705-77-8
Synonyms3-carboxy-4,5-dihydro-1-(1-(3-ethoxyphenyl)propyl)-7-(5-pyrimidinyl)met hoxy-(1H)-benz(g)indazole
ATZ 1993
ATZ-1993
ATZ1993
Molecular FormulaC28H28N4O4
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O
InChIInChI=1S/C28H28N4O4/c1-3-25(20-6-5-7-21(13-20)35-4-2)32-27-23-11-9-22(36-16-18-14-29-17-30-15-18)12-19(23)8-10-24(27)26(31-32)28(33)34/h5-7,9,11-15,17,25H,3-4,8,10,16H2,1-2H3,(H,33,34)
InChIKeyGEVQMCFWDDZLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATZ-1993 (CAS 219705-77-8) – An Orally Active, Non-Peptide, Dual ETA/ETB Endothelin Receptor Antagonist


ATZ-1993 (CAS 219705-77-8) is a non-peptide, orally active antagonist targeting both endothelin receptor subtype A (ETA) and subtype B (ETB) [1]. It exhibits pKi values of 8.69±0.02 for ETA and 7.20±0.03 for ETB in radioligand binding assays using [125I]endothelin-1 [1]. Counterscreening across 30 different receptors confirms a high degree of selectivity for the endothelin receptor family [1]. The compound has been evaluated in vivo for its ability to inhibit intimal hyperplasia following balloon denudation of the rabbit carotid artery [1]. Its chemical structure is defined as 1-[1-(3-ethoxyphenyl)propyl]-7-(5-pyrimidinylmethoxy)-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, with a molecular weight of 484.55 g/mol .

ATZ-1993: Why Generic Substitution with Other Endothelin Antagonists Is Scientifically Unjustified


Direct substitution of ATZ-1993 with alternative endothelin receptor antagonists (e.g., bosentan, macitentan, ambrisentan, TA-0201) is not supported by quantitative evidence due to fundamental differences in receptor subtype affinity profiles, oral bioavailability, and demonstrated in vivo efficacy in relevant models of vascular injury [1]. While many compounds exhibit a high degree of selectivity for the ETA receptor, ATZ-1993 functions as a non-selective, dual ETA/ETB antagonist with a distinct pKi ratio [1]. Furthermore, ATZ-1993 possesses a unique in vivo efficacy profile in the rabbit carotid artery balloon denudation model, demonstrating a specific level of intimal hyperplasia inhibition not mirrored in cross-study comparisons with other agents [1]. These quantitative distinctions necessitate compound-specific validation and preclude simple interchangeability in research applications targeting vascular remodeling or intimal hyperplasia [1].

ATZ-1993 Quantitative Differentiation: Comparative Data for Procurement and Experimental Design


Receptor Affinity Profile: Distinct pKi Values for ETA vs. ETB Compared to Bosentan

ATZ-1993 demonstrates a non-selective, dual antagonist profile with pKi values of 8.69±0.02 for ETA and 7.20±0.03 for ETB, representing a ~30-fold difference in affinity between the two subtypes [1]. In contrast, the clinically established dual antagonist bosentan exhibits Ki values of 4.7 nM for ETA and 95 nM for ETB, which corresponds to a ~20-fold difference and a distinct absolute affinity profile . This difference in relative selectivity may influence downstream signaling and therapeutic outcomes.

Endothelin Receptor Antagonism Radioligand Binding ETA/ETB Selectivity

Receptor Affinity Profile: ATZ-1993's Dual Antagonism Contrasts with Ambrisentan's High ETA Selectivity

ATZ-1993 acts as a non-selective, dual antagonist of both ETA and ETB receptors (pKi 8.69 and 7.20, respectively) [1]. Ambrisentan, in contrast, is a highly ETA-selective antagonist with a Ki of 1 nM for ETA and 195 nM for ETB, representing a nearly 200-fold selectivity . The functional consequence of this selectivity difference is that ATZ-1993 will block both receptor subtypes at physiologically relevant concentrations, whereas Ambrisentan will primarily block ETA unless high concentrations are used.

Endothelin Receptor Antagonism Receptor Selectivity Comparative Pharmacology

In Vivo Efficacy: 77% Inhibition of Intimal Hyperplasia in a Rabbit Carotid Balloon Denudation Model

In a rabbit model of carotid artery balloon denudation, oral administration of ATZ-1993 at 30 mg/kg/day for 1 week prior to and 6 weeks post-injury resulted in a statistically significant (P<0.005) 77% inhibition of the increase in intima:media ratio and DNA content within the vessel wall [1]. This effect was observed at plasma concentrations of ATZ-1993 ranging from 121.6±26.6 to 131.7±20.9 nM [1]. Notably, mean arterial blood pressure, heart rate, and body weight gain were unaffected by treatment [1].

Vascular Injury Intimal Hyperplasia Restenosis Preclinical Efficacy

Target Selectivity: High Specificity for Endothelin Receptors Confirmed by Counterscreening

Counterscreening of ATZ-1993 against a panel of 30 different receptors confirmed that it possesses high selectivity for the endothelin (ET) receptor family [1]. The study reported no significant binding or activity at non-ET receptors. This level of pharmacological specificity is a key differentiator for a tool compound, as it reduces the likelihood of confounding off-target effects in complex biological systems.

Target Selectivity Off-Target Activity Counterscreening Pharmacological Specificity

ATZ-1993: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Preclinical Studies of Restenosis and Vascular Remodeling Following Balloon Injury

ATZ-1993 is ideally suited for preclinical studies investigating the mechanisms of restenosis and vascular remodeling after angioplasty or stent placement. The compound has demonstrated a robust, quantifiable 77% inhibition of intimal hyperplasia in the rabbit carotid artery balloon denudation model, a gold-standard model for this indication [1]. This provides a benchmark for comparative efficacy studies or for investigating the role of dual ETA/ETB blockade in vascular healing [1].

Mechanistic Studies of Endothelin Receptor Subtype Contributions to Vascular Pathology

As a dual ETA/ETB antagonist with a distinct affinity profile (pKi 8.69 for ETA, 7.20 for ETB), ATZ-1993 serves as a key pharmacological tool for dissecting the relative contributions of each receptor subtype in vascular pathophysiology [1]. Its use in parallel with selective ETA or ETB antagonists allows for precise experimental control over which endothelin signaling pathways are inhibited [1].

In Vivo Pharmacology Studies Requiring Oral Bioactivity with a Defined Pharmacokinetic-Pharmacodynamic Relationship

ATZ-1993 is orally active and has demonstrated efficacy in a chronic (6-week) dosing regimen in rabbits [1]. The study also reports the plasma concentration range (121.6-131.7 nM) associated with the observed 77% inhibition of intimal hyperplasia [1]. This establishes a defined pharmacokinetic-pharmacodynamic (PK-PD) relationship that can be used to design and interpret subsequent in vivo experiments, particularly those requiring long-term oral administration.

Studies Investigating the Link Between Endothelin Blockade and Apoptosis in Vascular Smooth Muscle

Preliminary evidence suggests ATZ-1993's mechanism may involve the modulation of apoptosis in vascular smooth muscle cells. In vitro studies have shown that ATZ-1993, like the selective ETA antagonist BQ123, can block the anti-apoptotic effects of endothelin-1, as measured by TUNEL-positive cell counts [2]. This positions ATZ-1993 as a candidate for research exploring the role of endothelin signaling in cell survival and turnover within the vessel wall.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATZ-1993

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.